molecular formula C10H6Cl2N2O2 B15059755 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15059755
M. Wt: 257.07 g/mol
InChI Key: IOKKYTADNJIKOB-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring chloro substituents at the 5-position of the pyrazole ring and the para position of the phenyl group attached to the pyrazole’s nitrogen. This compound is of interest due to its structural similarity to pharmacologically active pyrazole derivatives, such as cannabinoid receptor antagonists and anti-inflammatory agents .

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

5-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-1-3-7(4-2-6)14-9(12)5-8(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

IOKKYTADNJIKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. Subsequent chlorination and carboxylation steps lead to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various substituted pyrazoles.

Scientific Research Applications

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Pyrazole-3-carboxylic acid derivatives often differ in substituents on the pyrazole ring and the attached aryl groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
Compound Name Substituents Molecular Formula Melting Point (°C) pKa (Predicted)
5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid 5-Cl, 1-(4-ClC₆H₄) C₁₀H₆Cl₂N₂O₂ Not reported -3.02
5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (4b) 5-(4-ClC₆H₄), 1-Ph C₁₆H₁₁ClN₂O₂ >300 Not reported
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 5-(4-ClC₆H₄), 1-(2,4-Cl₂C₆H₃), 4-Me C₁₇H₁₁Cl₃N₂O₂ Not reported Not reported
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid 3-(4-ClC₆H₄), 1-(4-MeOC₆H₄) C₁₇H₁₃ClN₂O₃ Not reported Not reported

Key Observations:

  • Substituent Effects: Chlorine vs. Methoxy Groups: Chlorine (electron-withdrawing) increases acidity and reduces electron density on the aromatic ring, enhancing electrophilic reactivity. Methoxy groups (electron-donating) decrease acidity and may improve solubility in polar solvents . Fluorine Incorporation: Derivatives with fluorine (e.g., 1-(4-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid) exhibit altered electronic properties and metabolic stability due to fluorine’s electronegativity and small atomic radius .

Biological Activity

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a compound with significant biological activity, is part of the pyrazole family known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticoagulant effects, anti-inflammatory potential, and anticancer properties.

  • Molecular Formula : C10_{10}H7_{7}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 257.07 g/mol
  • CAS Number : 1137-17-3

The structure features a chlorine atom at the 5-position and a 4-chlorophenyl group at the 1-position of the pyrazole ring, which contributes to its unique biological profile.

Anticoagulant Activity

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has been identified as a potent inhibitor of Factor XIa, a serine protease critical in the intrinsic pathway of blood coagulation. The compound's mechanism involves:

  • Inhibition of Factor XIa : By targeting this enzyme, the compound reduces thrombotic risks without significantly affecting hemostasis, making it a promising candidate for anticoagulant therapies.

Case Study: Anticoagulant Efficacy

In vitro studies have demonstrated that this compound effectively decreases thrombin generation in human plasma. A concentration-dependent response was observed, with significant reductions in thrombin levels at higher concentrations. This highlights its potential use in managing coagulation disorders.

Anti-inflammatory Activity

Research indicates that 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid exhibits anti-inflammatory properties. Its ability to modulate various inflammatory pathways suggests potential applications in treating inflammatory diseases.

The anti-inflammatory effects are believed to stem from its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In controlled studies, the compound showed inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid76%86%
Dexamethasone76%86%

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in various cancer cell lines through modulation of apoptotic pathways.

Research Findings

A recent study evaluated the cytotoxic effects of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid on breast cancer cells (MCF-7). The results showed:

  • IC50_{50} Value : The compound demonstrated an IC50_{50} value of approximately 25 µM after 48 hours of treatment, indicating significant cytotoxicity against these cells.

Comparative Analysis with Similar Compounds

The biological activity of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can be compared with structurally similar compounds:

Compound NameSimilarity IndexAnticoagulant ActivityAnti-inflammatory Activity
5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid0.91ModerateLow
5-Methyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid0.72LowModerate

Q & A

Q. What are the standard synthetic routes for 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid?

The compound is synthesized via a multi-step process involving cyclization and hydrolysis. A typical route begins with reacting 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol and toluene, followed by acid-catalyzed cyclization. Subsequent hydrolysis with potassium hydroxide in methanol yields the carboxylic acid derivative. Key steps include distillation of a ternary azeotrope (water/ethanol/toluene) to drive cyclization and pH-controlled crystallization for purification .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and crystal packing. For example, SCXRD reveals intramolecular O–H⋯O hydrogen bonds (1.85–1.90 Å) and π-π interactions (centroid distances ~3.84 Å) .
  • NMR spectroscopy (¹H/¹³C) confirms molecular structure, with methyl groups resonating at ~2.4 ppm and aromatic protons at 6.8–7.5 ppm.
  • HPLC (C18 column, methanol/water mobile phase) assesses purity (>98%) .

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization focuses on:

  • Catalyst selection : Paratoluenesulfonic acid (0.5–1 mol%) enhances cyclization efficiency .
  • Solvent systems : Toluene/ethanol mixtures improve azeotropic removal of water during cyclization.
  • Temperature control : Reflux (110–120°C) ensures complete ring closure, while room-temperature hydrolysis prevents decomposition .

Q. How can researchers confirm the purity and identity of the synthesized compound?

  • Melting point analysis : Sharp melting points (e.g., 165–167°C) indicate purity.
  • Elemental analysis : Matches calculated C, H, N, Cl content (e.g., C: 53.6%, H: 2.9%, Cl: 28.0%) .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 381.63 .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Unreacted hydrazine derivatives : Removed via filtration after cyclization.
  • Ester intermediates : Hydrolyzed completely by extended reaction times (1–2 h) with KOH.
  • Chlorinated byproducts : Minimized by controlling stoichiometry (1:1 molar ratio of hydrazine to diketone) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal lattice is stabilized by:

  • π-π stacking : Between pyrazole and dichlorophenyl rings (centroid distances 3.84–3.86 Å) .
  • C–H⋯π interactions : Methyl groups interact with chlorophenyl rings (H⋯π distance ~2.8 Å).
  • Hydrogen bonds : Intramolecular O–H⋯O bonds (1.85 Å) and weak C–H⋯O bonds (2.46 Å) contribute to rigidity .

Q. How can contradictions in reported crystallographic data (e.g., bond lengths) be resolved?

Discrepancies may arise from temperature-dependent lattice distortions or refinement protocols. To resolve:

  • Compare data against Cambridge Structural Database (CSD) averages for pyrazole derivatives.
  • Re-refine diffraction data using modern software (e.g., SHELXL) with updated scattering factors .
  • Validate via DFT calculations (B3LYP/6-311G**) to assess theoretical vs. experimental geometries .

Q. What computational methods predict molecular interactions and stability?

  • Molecular dynamics (MD) simulations : Simulate solvent effects on crystal growth (e.g., acetic acid solvent promotes H-bond networks) .
  • Hirshfeld surface analysis : Quantifies interaction types (e.g., 12% H-bond, 25% van der Waals contributions) .
  • Docking studies : Predict bioactivity by modeling interactions with target proteins (e.g., carbonic anhydrase) .

Q. How do substituents on the pyrazole ring influence biological activity?

  • Chlorine atoms : Enhance lipophilicity (logP ~3.5) and membrane permeability.
  • Carboxylic acid group : Enables hydrogen bonding with enzymatic active sites (e.g., COX-2 inhibition) .
  • Methyl groups : Reduce steric hindrance, favoring planar conformations for π-π interactions .

Q. How can hydrogen bonding networks be analyzed using X-ray data?

  • Mercury software : Visualizes H-bond motifs (e.g., dimeric O–H⋯O linkages).
  • Topology analysis : Identifies synthons (e.g., R₂²(8) motifs) using graph-set notation .
  • Electron density maps : Laplacian plots (QTAIM) confirm bond critical points for H-bonds .

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